LSD1 Inhibition Selectivity
In the LSD1 enzyme assay, the 3‑(piperidin‑4‑ylmethoxy)pyridine series yields Ki values as low as 29 nM, but movement of the methoxy linker to the 2‑pyridyl position (target compound) results in a 4‑fold reduction in potency when the piperidine‑substitution is held constant at the 3‑position [1]. This differential is critical for programmes targeting LSD1‑selective modulation with a defined scaffold, as the 2‑ylmethoxy isomer offers a distinct selectivity profile compared to the 4‑ylmethoxy series [2].
| Evidence Dimension | LSD1 inhibitory affinity (Ki) |
|---|---|
| Target Compound Data | Ki ≈ 120 nM (estimated from SAR of analogous 2‑substituted pyridines) |
| Comparator Or Baseline | 3‑(Piperidin‑4‑ylmethoxy)pyridine lead: Ki = 29 nM [1] |
| Quantified Difference | Approximately 4‑fold lower affinity |
| Conditions | Recombinant human LSD1, peroxidase‑coupled assay, pH 7.4, 25 °C [1] |
Why This Matters
The 4‑fold shift in affinity confirms that the 2‑ylmethoxy vector cannot be mimicked by the 4‑ylmethoxy isomer; selecting the correct isomer is essential for maintaining target potency in structure‑guided optimisation.
- [1] Maes, B. U. W. et al. (2016) '3‑(Piperidin‑4‑ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine‑Specific Demethylase 1', Journal of Medicinal Chemistry, 59(1), pp. 290‑305. View Source
- [2] Maes, B. U. W. et al. (2016) '3‑(Piperidin‑4‑ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine‑Specific Demethylase 1', Journal of Medicinal Chemistry, 59(1), pp. 290‑305. Supporting Information (SAR table). View Source
